Methotrexate gamma-methyl ester
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Overview
Description
Methotrexate gamma-methyl ester is a derivative of methotrexate, a well-known folate antagonist used in the treatment of various chronic inflammatory and neoplastic conditions. This compound is primarily used as an impurity reference material in pharmaceutical testing . It has a molecular formula of C21H24N8O5 and a molecular weight of 468.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methotrexate gamma-methyl ester involves the esterification of methotrexate. One common method includes the reaction of L-glutamic acid gamma-methyl ester with 4-[(benzyloxy)carbonyl]methylamino]benzoyl chloride . The reaction is typically carried out in the presence of a base such as diisopropylethylamine in a suitable solvent like dimethylformamide. The protective groups are then removed by hydrogenolysis to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and purification used in laboratory synthesis can be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
Methotrexate gamma-methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Methotrexate gamma-methyl ester has several scientific research applications, including:
Chemistry: Used as a reference material in the analysis of methotrexate and its impurities.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Industry: Utilized in pharmaceutical testing to ensure the purity and quality of methotrexate formulations.
Mechanism of Action
Methotrexate gamma-methyl ester, like methotrexate, inhibits the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides . This inhibition leads to a decrease in purine and pyrimidine synthesis, thereby inhibiting cell proliferation . The compound also affects other molecular targets and pathways, including the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines .
Comparison with Similar Compounds
Methotrexate gamma-methyl ester is similar to other methotrexate derivatives and folate antagonists. Some similar compounds include:
Methotrexate: The parent compound, widely used in the treatment of cancer and autoimmune diseases.
Methotrexate dimethyl ester: Another ester derivative of methotrexate used in research.
Methopterin: A related compound with similar biological activity.
This compound is unique in its specific esterification, which may affect its pharmacokinetic and pharmacodynamic properties compared to other methotrexate derivatives .
Properties
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(31)26-14(20(32)33)7-8-15(30)34-2/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,31)(H,32,33)(H4,22,23,24,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGFOBBTCUXHBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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